molecular formula C8H4BrNO3 B1282134 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione CAS No. 24088-82-2

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Cat. No. B1282134
CAS RN: 24088-82-2
M. Wt: 242.03 g/mol
InChI Key: QFUCRLHRLJFXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione" is a brominated heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, properties, and applications of structurally related brominated heterocycles, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds often involves the use of bromoketones and various other starting materials to construct the desired core structure. For instance, the stereoselective synthesis of benzo[e][1,4]oxazino[4,3-a][1,4]diazepine-6,12-diones is achieved through solid-phase synthesis starting from polymer-supported amino acids and employing bromoketones as key intermediates . Similarly, the synthesis of brominated bi-indene derivatives is performed from their non-brominated precursors, demonstrating the role of bromination in modifying the properties of the parent compound .

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be complex, with the presence of bromine atoms influencing the overall conformation and reactivity of the molecule. For example, the crystal structure analysis of a brominated bi-indene derivative revealed a change in molecular arrangement compared to its precursor, indicating the impact of bromination on the solid-state structure . This suggests that the bromination in "6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione" could similarly affect its molecular conformation and interactions.

Chemical Reactions Analysis

Brominated heterocycles participate in various chemical reactions, often serving as intermediates or reactants in the synthesis of more complex molecules. The papers describe reactions such as oxidative cross-dehydrogenative coupling , cycloaddition , and reactions with nucleophiles leading to the formation of different heterocyclic structures . These reactions highlight the versatility of brominated heterocycles in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be significantly altered by the presence of bromine atoms. For instance, the photochromic and photomagnetic properties of brominated bi-indene derivatives were investigated, showing that bromination can considerably affect these properties . This implies that "6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione" may also exhibit unique physical and chemical characteristics due to the presence of the bromine atom.

Scientific Research Applications

Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Application

“6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” is a derivative of 2H-benzo[b][1, 4]oxazin-3(4H)-one, which has been explored for its potential pharmaceutical application . This compound, along with other benzoxazine derivatives, has been synthesized and evaluated for antitumor activity .

Method of Application

The compound was prepared using a microwave-assistant four-step synthetic approach . The newly synthesized compounds were characterized by 1H NMR and 13C NMR .

Results

The primary antitumor activities of the target compounds and key intermediates against HT-29, K562, and HepG2 cell lines have been evaluated. The test results showed that 6 benzoxazine derivatives demonstrated certain inhibition against those tumor cells . Especially, “6-bromo-4-(4-(trifluoromethyl)benzyl)-2H-benzo[b][1, 4]oxazin-3(4H)-one” possessed good antitumor activity against HepG2 cancer cell with an IC50 of 6 μM .

Antibacterial and Antifungal Agent

Field

This application falls under the field of Microbiology and Pharmaceutical Sciences .

Application

Compounds derived from 2H-benzo[b][1, 4]oxazin-3(4H)-one, such as “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, have been synthesized and evaluated for their antibacterial and antifungal activity .

Method of Application

The compounds were synthesized through a series of chemical reactions, purified, and then tested against various bacterial and fungal strains .

Results

The results of these tests are not specified in the source, but it is mentioned that the synthesized compounds were screened for their antibacterial and antifungal activity .

Development of Various Therapeutic Agents

Field

This application falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .

Application

Imidazole containing compounds, which can include derivatives of “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, have a broad range of chemical and biological properties . They have been used in the development of new drugs .

Method of Application

The compounds are synthesized and then tested for various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Results

The results of these tests are not specified in the source, but it is mentioned that the derivatives of 1, 3-diazole show different biological activities .

Anti-Inflammatory and Analgesic Agent

Field

This application falls under the field of Pharmacology .

Application

Compounds derived from benzoxazine, such as “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, have been synthesized and evaluated for their anti-inflammatory and analgesic activity .

Method of Application

The compounds were synthesized through a series of chemical reactions, purified, and then tested for their anti-inflammatory and analgesic activity .

Results

The results of these tests are not specified in the source, but it is mentioned that the synthesized compounds were screened for their anti-inflammatory and analgesic activity .

Antidepressant Agent

Field

This application falls under the field of Neuropharmacology .

Application

Compounds derived from benzoxazine, such as “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, have been synthesized and evaluated for their antidepressant activity .

Method of Application

The compounds were synthesized through a series of chemical reactions, purified, and then tested for their antidepressant activity .

Results

The results of these tests are not specified in the source, but it is mentioned that the synthesized compounds were screened for their antidepressant activity .

Antiplatelet Aggregation Agent

Field

This application falls under the field of Cardiovascular Pharmacology .

Application

Compounds derived from benzoxazine, such as “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione”, have been synthesized and evaluated for their antiplatelet aggregation activity .

Method of Application

The compounds were synthesized through a series of chemical reactions, purified, and then tested for their antiplatelet aggregation activity .

Results

The results of these tests are not specified in the source, but it is mentioned that the synthesized compounds were screened for their antiplatelet aggregation activity .

Future Directions

The future directions for “6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione” could involve further exploration of its potential biological and pharmacological properties . More research is needed to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

6-bromo-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUCRLHRLJFXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515504
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

CAS RN

24088-82-2
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24088-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.